molecular formula C18H13NO2 B1324172 2-(3-Phenoxybenzoyl)pyridine CAS No. 898779-86-7

2-(3-Phenoxybenzoyl)pyridine

Cat. No. B1324172
M. Wt: 275.3 g/mol
InChI Key: BDDMYASOHOHAMU-UHFFFAOYSA-N
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Description

2-(3-Phenoxybenzoyl)pyridine, also known as PBPy, is a pyridine compound . It has a molecular weight of 275.31 and its IUPAC name is (3-phenoxyphenyl)(2-pyridinyl)methanone .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular formula of 2-(3-Phenoxybenzoyl)pyridine is C18H13NO2 . The monoisotopic mass is 275.094635 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Phenoxybenzoyl)pyridine are not available, the synthesis of substituted pyridines involves various methodologies .


Physical And Chemical Properties Analysis

2-(3-Phenoxybenzoyl)pyridine is a solid, semi-solid, or liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

  • Field : Organic Chemistry and Medicinal Chemistry
    • Application : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism . Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
    • Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . Pyridine (C5H5N), an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
    • Results or Outcomes : The use of magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
  • Field : Antimicrobial and Antiviral Research

    • Application : Pyridine compounds have shown significant antimicrobial and antiviral activities . Compounds like 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one were found to be potent against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .
    • Methods of Application : These compounds are synthesized and then tested against various microbial and viral strains to evaluate their effectiveness .
    • Results or Outcomes : The mentioned compounds were found to be more potent against all tested strains .
  • Field : Cancer Research

    • Application : A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .
    • Methods of Application : These substituted compounds are synthesized and their anti-proliferative activity is tested on various cancer cell lines .
    • Results or Outcomes : These substituted compounds exhibited promising anti-proliferative activity .
  • Field : Antiviral Research

    • Application : Pyridine compounds have been noted for their therapeutic properties, such as antiviral activities . In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral compounds is a priority in current research .
    • Methods of Application : These compounds are synthesized and then tested against various viral strains to evaluate their effectiveness .
    • Results or Outcomes : Certain pyridine compounds have shown promising results against various viral strains .
  • Field : Synthesis of Intermediates

    • Application : The chemistry of pyridine and its derivatives is of considerable importance in the synthesis of intermediates leading to biologically active compounds and novel materials .
    • Methods of Application : Generally, derivatives of pyridine are stable and relatively unreactive but can be attacked by electrophiles at ring nitrogen and certain carbon atoms .
    • Results or Outcomes : Pyridines undergo radical substitution reactions preferentially at the 2-position .

Safety And Hazards

The safety information for 2-(3-Phenoxybenzoyl)pyridine includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could lead to the creation of more biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

(3-phenoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(17-11-4-5-12-19-17)14-7-6-10-16(13-14)21-15-8-2-1-3-9-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDMYASOHOHAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642002
Record name (3-Phenoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenoxybenzoyl)pyridine

CAS RN

898779-86-7
Record name (3-Phenoxyphenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Phenoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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